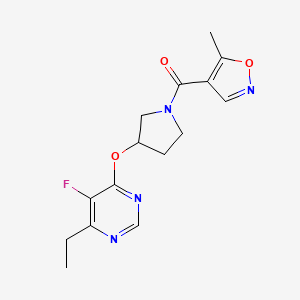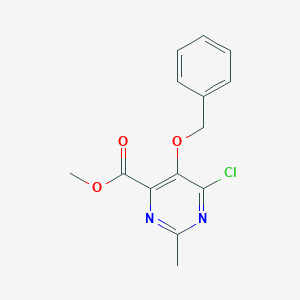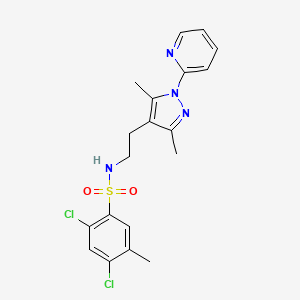![molecular formula C15H17N5O B2630691 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-17-1](/img/structure/B2630691.png)
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C15H17N5O. It has an average mass of 283.328 Da and a monoisotopic mass of 283.143311 Da .
Synthesis Analysis
The synthesis of this compound or similar compounds usually involves the use of catalyst-free methods under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Molecular Structure Analysis
The molecular structure of this compound is based on a triazolo[1,5-a]pyrimidine core, which is a fused ring system incorporating a triazole ring and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.328 Da . Other specific properties such as melting point, boiling point, and solubility are not provided in the available resources.
Applications De Recherche Scientifique
Biological and Antioxidant Activity
Recent research has demonstrated the synthesis of triazolopyrimidines with significant biological and antioxidant activities. For instance, a study detailed the potent synthesis of a series of triazolopyrimidines, characterized by various spectroscopic techniques, and evaluated their antimicrobial and antioxidant activities (Gilava et al., 2020). This highlights the compound's potential as a precursor in developing agents with beneficial biological properties.
Antituberculous Activity
Structural analogs of the compound, designed as antituberculous agents, have been synthesized and evaluated for tuberculostatic activity. The study analyzed structure-activity relationships, indicating the compound's utility in developing new antituberculous drugs (Titova et al., 2019).
Synthetic Methodologies and Structural Analysis
The compound has been used as a key intermediate in synthetic chemistry for creating various heterocyclic compounds. One study reported its synthesis and detailed the crystal structure, providing insights into molecular interactions and packing in the crystal lattice, which are crucial for understanding its reactivity and potential applications in material science (Repich et al., 2017).
Novel Heterocyclic Compounds Synthesis
Research has also focused on the nitration of azolopyrimidines, leading to a series of nitrated products. These studies not only expand the chemical space of azolopyrimidines but also open new avenues for their application in pharmaceuticals and agrochemicals (Gazizov et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis of triazolopyrimidines via three-component reactions has been explored for their antimicrobial and antifungal activities. This approach not only demonstrates the compound's versatility in synthesis but also its potential application in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHPIFKPBYGVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)
![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)
